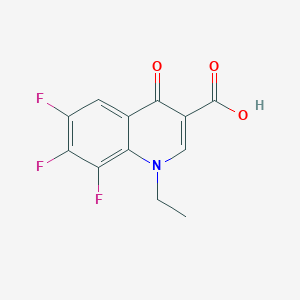

![molecular formula C14H14O4 B1588522 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one CAS No. 99909-62-3](/img/structure/B1588522.png)

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Descripción general

Descripción

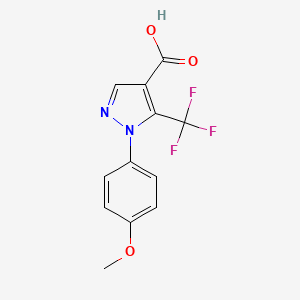

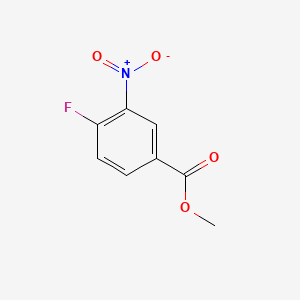

“5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one” is a complex organic compound. It is a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

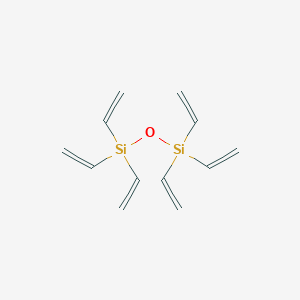

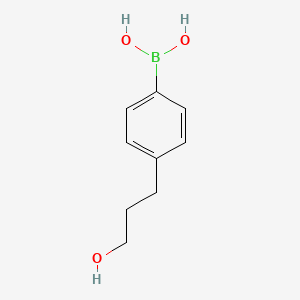

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . The experimental NMR data was as follows: 1 H-NMR (600 MHz, CDCl 3) δ 7.11 (d, J = 3.4 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 2.47 – 2.42 (d, J = 1.02 Hz, 3H), 2.40 (s, 3H) .

Chemical Reactions Analysis

The chemical reactions involving this compound could involve processes like protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one has been studied for its reactivity in cycloaddition reactions. One study explored its cycloaddition with 6,6-dimethylfulvene, forming [4+2] and [8+2] cycloadducts under different conditions, which demonstrated its versatility in synthetic chemistry (Yasunami et al., 1992).

Synthesis of Novel Compounds

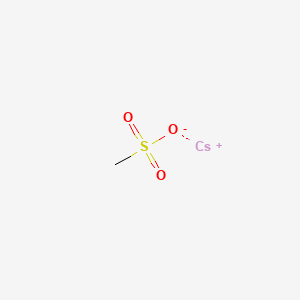

The compound has been used in the synthesis of novel molecular structures. For example, its reaction with DMSD led to the formation of unique sulfonium trifluoromethanesulfonate, demonstrating its potential in creating new chemical entities (Morita et al., 2007).

Development of Charge-Transfer Chromophores

In another study, its ethynylated derivatives were used to create redox-active, intramolecular charge-transfer chromophores. This application is particularly significant in the field of materials science, especially for developing new electronic and photonic materials (Shoji et al., 2011).

Creation of Azulene Derivatives

The compound has also been instrumental in forming azulene derivatives. A study showed that its reaction with malonitrile and other compounds in the presence of sodium ethoxide or t-butyl-amine yielded trisubstituted azulene derivatives, highlighting its role in synthesizing complex heterocyclic structures (Nozoe et al., 1971).

Synthesis of Bicyclic Systems

Additionally, its use in [8+2] cycloaddition reactions with acyclic 1,3-dienes has been reported. This methodology offers a facile route to novel bicyclo ring systems, which could be significant in medicinal chemistry and material science (Nair et al., 1997).

Propiedades

IUPAC Name |

methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(2)9-5-4-6-11-10(7-9)12(13(15)17-3)14(16)18-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPKDFNWCKKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=O)OC2=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434964 | |

| Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

CAS RN |

99909-62-3 | |

| Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)